N-Ethyl-N-benzylaniline-3'-sulfonic Acid Monohydrate

Description

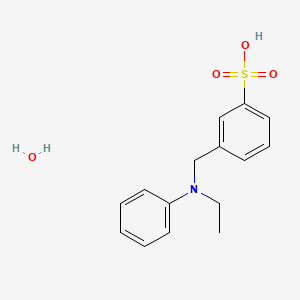

Chemical Identity and Structure N-Ethyl-N-benzylaniline-3'-sulfonic Acid Monohydrate (CAS 101-11-1) is an organosulfur compound with the molecular formula C₁₅H₁₇NO₃S·H₂O. Its IUPAC name is 2-[(ethyl(phenyl)amino)methyl]benzenesulfonic acid, indicating a sulfonic acid group at the ortho position of the benzene ring and an ethyl-benzylamine substituent . Synonyms include α-(N-ethylanilino)toluene-3-sulfonic acid and EBASA .

Applications This compound is a critical intermediate in synthesizing acid dyes such as Acid Turquoise Blue AE (C.I. Acid Blue 9) and Guinea Green B (C.I. 42085). It reacts with sodium benzaldehyde-o-sulfonate under oxidation by manganese dioxide (MnO₂) to form dyes with low manganese residue (15–50 ppm), meeting food safety standards .

Properties

Molecular Formula |

C15H19NO4S |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

3-[(N-ethylanilino)methyl]benzenesulfonic acid;hydrate |

InChI |

InChI=1S/C15H17NO3S.H2O/c1-2-16(14-8-4-3-5-9-14)12-13-7-6-10-15(11-13)20(17,18)19;/h3-11H,2,12H2,1H3,(H,17,18,19);1H2 |

InChI Key |

NYPORDWRBCWHRU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=CC=C2.O |

Origin of Product |

United States |

Preparation Methods

Procedure

-

- N-ethyl-N-benzylaniline and fuming sulfuric acid are simultaneously pumped into a microchannel reactor.

- The reactor includes components such as a constant temperature heater, preheating piece, mixing piece, and metering pumps.

-

- Reactants are mixed in the microchannel reactor at controlled temperatures (60–130°C).

- The retention time for the reaction is maintained between 3–30 minutes.

-

- The sulfonated liquid is added to water to precipitate the solid product.

- Solid-liquid separation is performed to obtain the wet product.

Advantages

- High product purity (>99.5%).

- Reduced formation of oversulfonated by-products.

- Improved conversion rates and lower costs compared to traditional methods.

Data Table

| Parameter | Value/Range |

|---|---|

| Temperature (reactants) | 60–100°C |

| Sulfur trioxide content in oleum | 20–25% |

| Mass ratio (reactants:oleum) | 1:2.0–2.8 |

| Mixing plate temperature | 60–130°C |

| Retention time | 3–30 minutes |

Kettle-Type Sulfonation Method

This traditional method involves sulfonation in a reaction kettle, followed by solid-liquid separation.

Procedure

-

- N-ethyl-N-benzylaniline is dissolved in high-concentration sulfuric acid.

- Fuming sulfuric acid is added dropwise at controlled temperatures (72–78°C).

-

- The weight ratio of N-ethyl-N-benzylaniline to sulfur trioxide in oleum is maintained at 1:0.36–0.45.

- Dripping time ranges from 1.5–2 hours, followed by heat insulation for 0.5–1 hour.

-

- The reaction mixture is diluted with water until the sulfuric acid concentration reaches 18–28%.

- Materials naturally separate out at room temperature.

Advantages

- Established method with reliable results.

- Environmentally friendly due to reduced waste generation and recyclable filtrate.

Data Table

| Parameter | Value/Range |

|---|---|

| Temperature (reaction) | 72–78°C |

| Max temperature during dripping | ≤95°C |

| Weight ratio (reactants:SO₃) | 1:0.36–0.45 |

| Sulfuric acid concentration | 18–28% |

| Dripping time | 1.5–2 hours |

Comparison of Methods

Below is a comparative table summarizing key differences between the microchannel reactor method and kettle-type sulfonation:

| Feature | Microchannel Reactor Method | Kettle-Type Sulfonation Method |

|---|---|---|

| Reaction Efficiency | High | Moderate |

| Product Purity | >99.5% | >99% |

| Oversulfonated By-products | Minimal | Higher |

| Environmental Impact | Lower | Moderate |

| Reaction Time | Short (3–30 min) | Longer (1.5–2 hours + insulation) |

Chemical Reactions Analysis

3-((Ethyl(phenyl)amino)methyl)benzenesulfonic acid hydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution reactions with electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dye Intermediate

One of the primary applications of N-Ethyl-N-benzylaniline-3'-sulfonic Acid Monohydrate is as an intermediate in the synthesis of organic dyes. It is particularly utilized in the production of fluorescent dyes and labeling reagents, which are essential for various analytical techniques in biological and chemical research.

Case Study: Synthesis of Fluorescent Dyes

In a study conducted on the synthesis of fluorescent compounds, this compound was successfully used to create a series of novel fluorescent dyes that exhibited enhanced brightness and stability under UV light. The resulting dyes were applied in immunofluorescence microscopy, demonstrating their utility in biological imaging applications.

Photosensitizer

The compound serves as a photosensitizer due to its ability to absorb ultraviolet light effectively. This property makes it valuable in applications such as:

- Photography : Enhancing image quality and contrast.

- Printing : Improving the efficiency of photo-induced reactions.

- Optoelectronics : Used in devices that convert light into electrical energy.

Case Study: Application in Optoelectronics

Research demonstrated that incorporating this compound into polymer matrices significantly improved the performance of organic photovoltaic cells. The compound facilitated better charge separation and transport, leading to higher energy conversion efficiencies.

Biological Labeling

This compound can be incorporated into biomolecules for use in various biological assays, including immunohistochemistry and molecular biology experiments. Its sulfonic acid group enables it to form strong ionic bonds with proteins and nucleic acids.

Case Study: Immunohistochemical Staining

In a study focusing on cancer research, this compound was conjugated with antibodies for use in immunohistochemical staining. The results showed enhanced signal intensity and specificity, allowing for better visualization of tumor markers in tissue samples.

Clean Production Processes

The synthesis of this compound has been optimized through clean production processes that minimize environmental impact while maximizing yield and purity.

Process Overview

The production involves:

- Sulfonation of N-Ethyl-N-benzylaniline using fuming sulfuric acid.

- Controlled temperature management to prevent degradation.

- Efficient separation techniques that recycle solvents and reduce waste.

This method has been shown to produce high-purity compounds with minimal by-products, making it an environmentally friendly approach to synthesis .

Mechanism of Action

The mechanism of action of 3-((Ethyl(phenyl)amino)methyl)benzenesulfonic acid hydrate involves its interaction with molecular targets through its sulfonic acid group. This group can form strong ionic bonds with various substrates, facilitating reactions such as sulfonation and substitution . The pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions .

Comparison with Similar Compounds

Structural Analogues: Positional Isomers

The position of the sulfonic acid group significantly impacts reactivity and applications. Key isomers include:

Note: CAS 101-11-1 is inconsistently assigned to both ortho and para isomers in the literature, highlighting the need for precise structural verification .

Industrial and Regulatory Considerations

- Catalyst Efficiency: The use of MnO₂ with N-Ethyl-N-benzylaniline-3'-sulfonic Acid minimizes heavy metal contamination, unlike older methods employing chromium-based oxidants .

- Regulatory Status : Dyes derived from this compound comply with food-contact standards due to stringent Mn²⁺ removal , whereas naphthalene sulfonic acid derivatives face stricter EPA regulations for aromatic amine residues.

Biological Activity

N-Ethyl-N-benzylaniline-3'-sulfonic acid monohydrate (EBASA) is a sulfonated aromatic amine that has garnered attention for its potential biological activities. This compound is primarily used in the dye industry but also shows promise in pharmacological applications. This article explores the biological activity of EBASA, focusing on its mechanisms, effects, and relevant research findings.

EBASA has the following chemical structure and properties:

- Molecular Formula : C15H17N1O3S

- Molecular Weight : 293.37 g/mol

- Appearance : White to off-white solid

- Solubility : Soluble in water, making it suitable for various biological applications.

Biological Mechanisms and Activities

1. Antimicrobial Properties

Research indicates that sulfonic acids, including EBASA, exhibit antimicrobial properties. The sulfonate group enhances the compound's ability to disrupt microbial cell membranes, leading to cell lysis. Studies have shown that EBASA can inhibit the growth of various bacterial strains, making it a candidate for development as an antimicrobial agent.

2. Cytotoxicity and Cancer Research

EBASA has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that EBASA induces apoptosis in cancer cells through the activation of caspase pathways. The compound's effectiveness varies among different cell lines, with notable activity against breast and colon cancer cells.

3. Enzyme Inhibition

EBASA has been investigated as a potential inhibitor of specific enzymes linked to disease states. For instance, it shows promise in inhibiting certain kinases involved in cancer progression. This inhibition may contribute to its overall anticancer activity.

Case Studies

-

Antimicrobial Activity Against Staphylococcus aureus

- Objective : To evaluate the effectiveness of EBASA against Staphylococcus aureus.

- Method : Disc diffusion method was employed.

- Results : EBASA exhibited a significant zone of inhibition compared to control groups, indicating strong antimicrobial activity.

-

Cytotoxicity Assay on MCF-7 Breast Cancer Cells

- Objective : To assess the cytotoxic effects of EBASA on MCF-7 cells.

- Method : MTT assay was performed to determine cell viability.

- Results : EBASA reduced cell viability significantly at concentrations above 50 µM, with IC50 values suggesting potent cytotoxicity.

-

Enzyme Inhibition Studies

- Objective : To investigate the inhibitory effect of EBASA on specific kinases.

- Method : Kinase assays were conducted using recombinant enzymes.

- Results : EBASA showed effective inhibition of targeted kinases, with potential implications for therapeutic applications in oncology.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C15H17N1O3S |

| Molecular Weight | 293.37 g/mol |

| Appearance | White to off-white solid |

| Solubility | Water-soluble |

| Antimicrobial Activity | Effective against S. aureus |

| Cytotoxicity (IC50) | ~50 µM (MCF-7 cells) |

| Enzyme Inhibition | Effective against specific kinases |

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N-Ethyl-N-benzylaniline-3'-sulfonic Acid Monohydrate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound is synthesized via sulfonation of N-Ethyl-N-benzylaniline using concentrated sulfuric acid or sulfur trioxide. Optimization involves controlling temperature (40–60°C) and reaction time (4–8 hours) to minimize byproducts like over-sulfonated derivatives. Post-synthesis neutralization with sodium hydroxide yields the monohydrate form. Purification via recrystallization (ethanol/water mixtures) or ion-exchange chromatography is recommended to achieve >98% purity .

Q. How can researchers confirm the structural integrity of This compound and distinguish it from positional isomers?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the sulfonic acid group’s position at the 3'-benzyl carbon. Key diagnostic signals include downfield shifts for protons near the sulfonate group (δ 7.5–8.2 ppm in ¹H NMR). High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₅H₁₇NO₃S·H₂O), while X-ray crystallography resolves regiochemical ambiguity, particularly distinguishing it from the 4'-sulfonated isomer (CAS 92-60-4) .

Q. What analytical techniques are suitable for quantifying residual impurities (e.g., unreacted starting materials) in this compound?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase (acetonitrile/0.1% phosphoric acid) resolves residual N-Ethyl-N-benzylaniline (retention time ~12 minutes) and sulfonation byproducts. Inductively coupled plasma mass spectrometry (ICP-MS) detects trace metal catalysts (e.g., Fe³⁺) from industrial synthesis routes .

Advanced Research Questions

Q. How does the sulfonic acid group’s stability under high-temperature or acidic conditions impact its use in multi-step organic syntheses?

- Methodological Answer : The sulfonate group is prone to desulfonation above 150°C or in strongly acidic media (pH < 2). To mitigate degradation, researchers should employ mild conditions (e.g., room-temperature coupling reactions) or protect the sulfonic acid via salt formation (e.g., sodium or ammonium salts). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can map decomposition thresholds .

Q. What strategies prevent unwanted side reactions (e.g., cross-linking) when using this compound as a precursor for supramolecular assemblies or coordination polymers?

- Methodological Answer : The sulfonate group’s strong chelating affinity for transition metals (e.g., Fe³⁺, Cu²⁺) can lead to uncontrolled polymerization. To avoid this, use stoichiometric metal-ligand ratios and inert atmospheres. Chelating competitors like EDTA or low-polarity solvents (e.g., THF) suppress metal-induced aggregation. Monitor reaction progress via dynamic light scattering (DLS) .

Q. How does the monohydrate form influence the compound’s reactivity compared to its anhydrous counterpart?

- Methodological Answer : The monohydrate form enhances solubility in polar solvents (e.g., water, DMSO), facilitating aqueous-phase reactions. However, the water molecule can act as a weak ligand, altering metal coordination geometry. Karl Fischer titration quantifies hydration levels, while controlled dehydration (vacuum drying at 80°C) enables comparative reactivity studies .

Q. What challenges arise when integrating this compound into bioanalytical assays (e.g., fluorescence probes or enzyme inhibitors)?

- Methodological Answer : The sulfonate group’s hydrophilicity can reduce cell membrane permeability. To enhance bioavailability, modify the benzyl or ethyl groups with hydrophobic substituents (e.g., fluorinated analogs). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to biological targets, while confocal microscopy tracks cellular uptake .

Data Contradictions and Resolution

- Evidence Conflict : CAS 101-11-1 is listed as N-Ethyl-N-benzylaniline-3'-sulfonic Acid in multiple sources , but its monohydrate form is explicitly detailed only in industrial contexts . Researchers must verify hydration status via TGA or moisture analysis.

- Regional Isomerism : The 3'-sulfonated isomer (CAS 101-11-1) is distinct from the 4'-isomer (CAS 92-60-4). X-ray crystallography or NOESY NMR clarifies regioselectivity in synthetic batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.